

Modifying DNDI-6174 treatment duration for optimal efficacy

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Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

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Technical Support Center: DNDI-6174

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical evaluation of **DNDI-6174**, a promising preclinical candidate for visceral leishmaniasis (VL). This guide focuses on methodologies for modifying treatment duration to optimize efficacy, based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **DNDI-6174**?

A1: **DNDI-6174** is an inhibitor of the *Leishmania* cytochrome bc1 (complex III) of the mitochondrial electron transport chain.^{[1][2][3][4]} It specifically targets the Qi site of cytochrome b.^{[1][5]} This inhibition disrupts the parasite's cellular respiration, leading to a decrease in ATP production and ultimately parasite death.

Q2: What is the current development stage of **DNDI-6174**?

A2: **DNDI-6174** has successfully completed preclinical development and has been nominated as a clinical candidate.^{[6][7]} Pivotal 28-day toxicity studies have been completed, which support the administration of **DNDI-6174** for up to 14 consecutive days in humans.^{[6][7]}

Q3: What preclinical models have been used to evaluate the efficacy of **DNDI-6174**?

A3: The efficacy of **DNDI-6174** has been evaluated in both murine (BALB/c mice) and hamster models of visceral leishmaniasis.[1][5] These models are standard for assessing the in vivo activity of anti-leishmanial compounds.

Q4: Is there evidence that modifying the treatment duration of **DNDI-6174** affects its efficacy?

A4: Yes, preclinical studies have shown that both the dose and duration of **DNDI-6174** treatment impact its efficacy. For instance, in a murine model of VL, a 10-day treatment at a lower dose achieved similar efficacy to a 5-day treatment at a higher dose.[1][5] This suggests a relationship between the total drug exposure (a function of dose and duration) and the reduction in parasite burden.

Q5: What are the key considerations when designing a study to optimize **DNDI-6174** treatment duration?

A5: When designing studies to optimize the treatment duration of **DNDI-6174**, it is crucial to consider the animal model, the Leishmania species and strain, the route of administration, and the endpoints for efficacy assessment. It is also important to perform detailed pharmacokinetic analysis to correlate drug exposure with parasite clearance.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
High variability in parasite burden within treatment groups.	<ul style="list-style-type: none">- Inconsistent inoculum size during infection.- Variation in the timing of treatment initiation.- Individual animal differences in response to infection.	<ul style="list-style-type: none">- Standardize the parasite culture and counting methods to ensure a consistent infectious dose.- Ensure all animals within a cohort are treated at the same time post-infection.- Increase the number of animals per group to improve statistical power.
Lower than expected efficacy with a given treatment regimen.	<ul style="list-style-type: none">- Suboptimal drug formulation or administration.- The chosen dose and duration are insufficient for the specific animal model or parasite strain.- Potential for drug resistance development.	<ul style="list-style-type: none">- Verify the stability and solubility of the DNDI-6174 formulation. Ensure accurate dosing and administration technique (e.g., oral gavage).- Conduct a dose-ranging study to establish a clear dose-response relationship before varying the treatment duration.- If resistance is suspected, parasites can be isolated from treated animals and tested for in vitro susceptibility to DNDI-6174.
Signs of toxicity in treated animals.	<ul style="list-style-type: none">- The administered dose is too high.- The treatment duration is too long.	<ul style="list-style-type: none">- Refer to the completed 28-day toxicity study data to establish a safe dose range.[6]- In your study design, include a lower dose group to assess the therapeutic index.- Monitor animals daily for clinical signs of toxicity and establish clear humane endpoints.

Difficulty in quantifying parasite burden accurately.	- Inefficient DNA extraction from tissues.- Issues with qPCR primers or probes.- Subjectivity in microscopic counting methods.	- Optimize the DNA extraction protocol for the specific tissues being analyzed (e.g., liver, spleen).- Validate qPCR primers and probes for specificity and efficiency. Include a standard curve of known parasite numbers in each assay.- If using microscopy, ensure that the observer is blinded to the treatment groups to minimize bias.
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Efficacy Data from Preclinical Studies

The following tables summarize the reported efficacy of **DNDI-6174** in animal models of visceral leishmaniasis.

Table 1: Efficacy of **DNDI-6174** in a Murine Model of Visceral Leishmaniasis (L. infantum or L. donovani)

Dose	Frequency	Treatment Duration	Reduction in Liver Parasite Burden	Reference
25 mg/kg	Once daily (qd)	5 days	>98%	[1]
12.5 mg/kg	Twice daily (bid)	5 days	>98%	[1]
6.25 mg/kg	Twice daily (bid)	10 days	>98%	[1]
6.25 mg/kg	Twice daily (bid)	5 days	Insufficient for >95% reduction	[1]

Table 2: Efficacy of **DNDI-6174** in a Hamster Model of Visceral Leishmaniasis (L. infantum)

Dose	Frequency	Treatment Duration	Reduction in Parasite Burden (Liver, Spleen, Bone Marrow)	Reference
12.5 mg/kg	Once daily (qd)	5 days	>99%	[5]
6.25 mg/kg	Twice daily (bid)	5 days	>99%	[5]
6.25 mg/kg	Once daily (qd)	5 days	Insufficient for >95% reduction	[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of DNDI-6174 in a Murine Model of Visceral Leishmaniasis

1. Parasite Culture:

- Culture *Leishmania donovani* promastigotes at 28°C in M199 medium supplemented with 15% heat-inactivated fetal bovine serum (FBS) and antibiotics.
- Harvest parasites in the stationary phase of growth for infection.

2. Animal Infection:

- Use female BALB/c mice (6-8 weeks old).
- Infect mice via intravenous (IV) injection into the lateral tail vein with 1 x 10⁷L. *donovani* promastigotes in sterile phosphate-buffered saline (PBS).

3. DNDI-6174 Formulation and Administration:

- Prepare a suspension of **DNDI-6174** in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
- Administer **DNDI-6174** orally via gavage at the desired dose and frequency.
- Initiate treatment at a specified time post-infection (e.g., day 7).

4. Efficacy Evaluation:

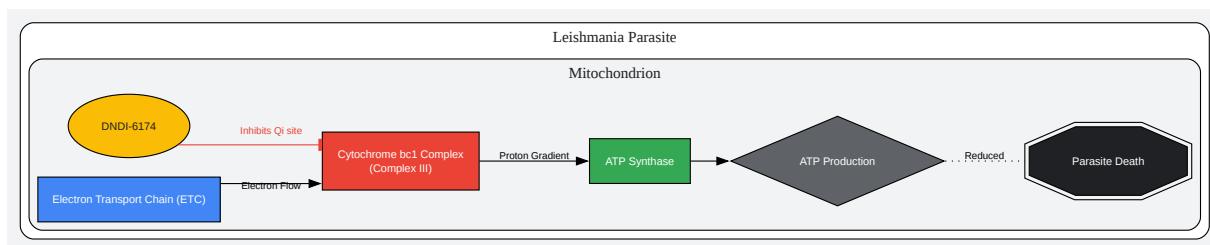
- At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.
- Aseptically remove the liver and spleen and weigh them.
- Homogenize a weighed portion of each organ in a suitable buffer.
- Quantify the parasite burden using one of the following methods:
- Quantitative Polymerase Chain Reaction (qPCR): Extract DNA from the tissue homogenate and perform qPCR using primers and a probe specific for *Leishmania* kinetoplast DNA (kDNA). Generate a standard curve with a known number of parasites to quantify the parasite load.
- Limiting Dilution Assay: Prepare serial dilutions of the tissue homogenate and culture them in 96-well plates. After a set incubation period, examine the plates microscopically for the presence of viable promastigotes to determine the parasite titer.

5. Data Analysis:

- Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle-treated control group.
- Perform statistical analysis to determine the significance of the observed effects.

Visualizations

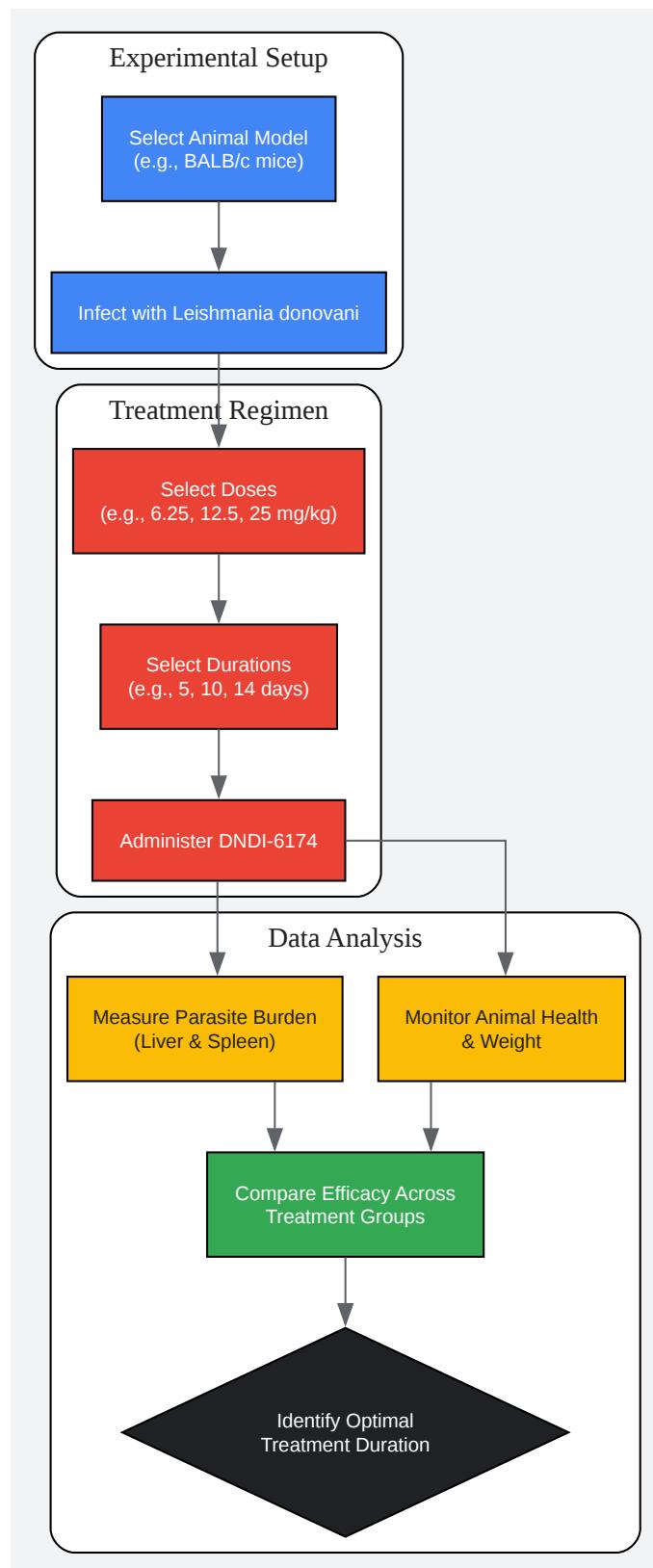
Signaling Pathway of DNDI-6174



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Caption: Mechanism of action of **DNDI-6174** in Leishmania.

Experimental Workflow for Optimizing DNDI-6174 Treatment Duration

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Caption: Workflow for optimizing **DNDI-6174** treatment duration.

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